Product packaging for SCQ-14d(Cat. No.:)

SCQ-14d

Cat. No.: B1193476
M. Wt: 722.752
InChI Key: ODMAGXZOJNLPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SCQ-14d is a novel, small-molecule dual inhibitor developed for cancer research, targeting the p53-Murine Double Minute 2 (MDM2) interaction and Histone Deacetylases (HDACs) . Its primary research value lies in its dual mechanism of action; it disrupts the MDM2-p53 protein-protein interaction to reactivate the p53 tumor suppressor pathway, while simultaneously inhibiting HDAC activity to alter gene expression and induce cell cycle arrest and apoptosis . Reported IC50 values are 140 nmol/L against MDM2, 910 nmol/L against HDAC1, and 17.5 nmol/L against HDAC6, demonstrating high potency, particularly against the HDAC6 isoform . This dual targeting strategy represents a promising approach to overcome resistance to single-target therapies. Preclinical studies have shown tumor growth inhibition in A549 xenograft models, highlighting its potential as an investigational anti-cancer agent . Research into MDM2 inhibitors like this compound is a significant area in oncology, as blocking the MDM2-p53 interaction can halt tumor progression in cancers with wild-type p53 . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C39H49Cl2N5O4

Molecular Weight

722.752

IUPAC Name

7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide

InChI

InChI=1S/C39H49Cl2N5O4/c1-5-50-33-26-29(39(2,3)4)15-20-32(33)37-42-35(27-11-16-30(40)17-12-27)36(28-13-18-31(41)19-14-28)46(37)38(48)45-24-22-44(23-25-45)21-9-7-6-8-10-34(47)43-49/h11-20,26,35-36,49H,5-10,21-25H2,1-4H3,(H,43,47)

InChI Key

ODMAGXZOJNLPBL-UHFFFAOYSA-N

SMILES

O=C(NO)CCCCCCN1CCN(C(N2C(C3=CC=C(Cl)C=C3)C(C4=CC=C(Cl)C=C4)N=C2C5=CC=C(C(C)(C)C)C=C5OCC)=O)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SCQ-14d;  SCQ 14d;  SCQ14d

Origin of Product

United States

Discovery and Rational Design of Scq 14d

Historical Context of MDM2 and HDAC Inhibitor Development

The development of SCQ-14d is situated within a broader historical context of small-molecule inhibitor research targeting MDM2 and HDACs.

MDM2 Inhibitor Development: The MDM2 oncoprotein is a critical negative regulator of the tumor suppressor protein p53. Blocking the MDM2/X–p53 protein–protein interaction has been widely recognized as an attractive therapeutic strategy for cancer treatment wikipedia.org. Since the elucidation of the MDM2–p53 interaction structure in 1996, numerous small-molecule MDM2 inhibitors have been reported wikipedia.org. Among the most well-characterized are the Nutlin compounds, discovered through high-throughput screening citeab.com. Nutlin-3, for instance, exhibits an affinity of approximately 30 nM for the p53 binding site of MDM2 citeab.com. These inhibitors have demonstrated the ability to induce cell-cycle arrest or apoptosis in tumor cells without adversely affecting healthy cells. However, the overexpression of MDMX, another p53 regulator, has been observed to compromise the antitumor activity of Nutlin-3 in some cancers citeab.com.

HDAC Inhibitor Development: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing diverse roles in various diseases guidetopharmacology.org. HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents, particularly in oncology. These inhibitors are broadly classified based on their chemical structures, including hydroxamic acids, short-chain fatty acids, benzamides, and cyclic tetrapeptides nih.gov. Most zinc-dependent HDACs are inhibited by compounds containing a hydroxamate as a zinc-binding group (ZBG), which contributes significantly to their affinity for the enzyme's active site guidetopharmacology.orgciteab.com. While hydroxamates offer high zinc affinity, concerns regarding non-specificity and potential mutagenicity have spurred research into alternative ZBGs to improve selectivity and overcome pharmacokinetic limitations guidetopharmacology.orgciteab.comlabsolu.caidrblab.nettci-chemical-trading.com. HDACis have shown promising results in various hematologic and solid malignancies nih.gov.

Structure-Based Design Principles for this compound

The design of this compound exemplifies rational drug design, a target-based approach that leverages the known three-dimensional structures and functions of biological targets researchgate.net. Structure-based drug design (SBDD) is particularly effective when the 3D structures of target proteins are available, utilizing protein structural data and physics-based modeling to predict how modifications to small molecules will affect their binding affinity and function cenmed.comebiohippo.comhiv.gov.

Derivation from Nutlin-based Scaffolds

This compound's structural foundation is derived from the Nutlin-3a core scaffold nih.govwikipedia.org. Nutlin-2, a close analog of Nutlin-3, is known to mimic the crucial p53 residues, with its bromo-substituted phenyl groups occupying the Trp23 and Leu26 pockets, and an ethyl substituent fitting into the Phe19 pocket within the MDM2 binding site nih.gov. Docking studies of this compound-2, its (4R,5S)-enantiomer, confirmed its favorable fit into the MDM2 binding pocket. These studies showed that three phenyl groups of this compound-2 were oriented into the sub-pockets typically occupied by Phe19, Trp23, and Leu26 of p53, while a 4-chlorophenyl group formed a π–π stacking interaction with His92 nih.govwikipedia.org.

Integration of Zinc Binding Group (ZBG) from HDAC Inhibitors

A key innovation in this compound's design was the strategic integration of a zinc binding group (ZBG) from the HDAC inhibitor SAHA (Suberoylanilide hydroxamic acid) nih.govwikipedia.org. This ZBG was introduced at the N3 substitution of the Nutlin-3a scaffold, a region exposed to the solvent, allowing it to interact with the HDAC active site nih.govwikipedia.org. Molecular docking studies further illuminated the binding mode of this compound-2 to HDAC1. The compound bound primarily through its linker, which projected into the hydrophobic cavity, and its ZBG, which chelated with the Zn2+ ion nih.govwikipedia.org. Additionally, the ZBG formed two hydrogen bonds with Tyr308 and His145 residues, and the 4-chlorophenyl group in the cap region engaged in π–π stacking interactions with Arg275 nih.govwikipedia.org.

Computational Approaches in this compound Design

Computational methods played a pivotal role in the rational design of this compound. These approaches are integral to modern drug discovery, enabling the prediction of molecular properties, screening of potential targets, and optimization of drug candidates, thereby reducing research and development costs and timelines cenmed.com. Specifically, structure-based drug design (SBDD) was employed, which relies on the availability of target protein 3D structures cenmed.comebiohippo.comhiv.gov. Molecular docking, a core computational technique within SBDD, was utilized to model and predict the binding affinity and pose of this compound within the active sites of MDM2 and HDAC1 nih.govwikipedia.orgresearchgate.net.

Design Hypotheses for Dual Inhibition Efficacy

The fundamental hypothesis underpinning the design of this compound was to leverage the synergistic effects between MDM2 and HDACs to achieve enhanced therapeutic efficacy nih.govwikipedia.org. By combining the MDM2-inhibiting Nutlin scaffold with an HDAC-inhibiting ZBG, the aim was to create a single molecule capable of simultaneously modulating both pathways.

Detailed research findings demonstrated the promising activities of this compound as a dual inhibitor. In in vitro assays, this compound exhibited potent inhibitory activities against its targets:

TargetIC50 (nM)
MDM2140
HDAC1910
HDAC617.5
nih.govwikipedia.org

Furthermore, in vivo studies in an A549 xenograft model provided compelling evidence for the efficacy of this dual inhibition strategy. Oral administration of this compound at 100 mg/kg/day resulted in a tumor growth inhibition (TGI) of 65.4%. This TGI was notably higher than that observed with single-agent treatments of SAHA (57.3%) or Nutlin (44.0%) at the same dose, highlighting the potential benefits of its dual-targeting mechanism nih.gov.

Preclinical Pharmacological and Biological Activity of Scq 14d

In Vitro Inhibitory Efficacy Against Target Proteins

SCQ-14d demonstrates promising inhibitory efficacy against key target proteins, namely MDM2, HDAC1, and HDAC6, as evidenced by its half-maximal inhibitory concentration (IC50) values.

This compound Inhibition of MDM2 Activity (IC50)

This compound exhibits potent inhibition of MDM2 activity with an IC50 value of 140 nmol/L dcchemicals.comnih.govresearchgate.net. Docking studies indicate that the 4R,5S-enantiomer of this compound (this compound-2) effectively fits into the MDM2 binding pocket. In this interaction, three phenyl groups are oriented into sub-pockets typically occupied by Phe19, Trp23, and Leu26 of p53, while a 4-chlorophenyl group forms a π–π stacking interaction with His92 nih.govresearchgate.net.

This compound Inhibition of HDAC1 Activity (IC50)

The compound also demonstrates inhibitory activity against HDAC1, with an IC50 value of 910 nmol/L dcchemicals.comnih.govresearchgate.net. The binding of this compound-2 to HDAC1 primarily involves its linker region, which projects into the hydrophobic cavity. The zinc binding group (ZBG) of this compound-2 chelates with Zn²⁺ and forms two hydrogen bonds with Tyr308 and His145. Additionally, the 4-chlorophenyl group in the cap region forms π–π stacking interactions with Arg275 nih.govresearchgate.net.

This compound Inhibition of HDAC6 Activity (IC50)

Notably, this compound shows strong inhibitory efficacy against HDAC6, with a low IC50 value of 17.5 nmol/L dcchemicals.comnih.govresearchgate.net.

The in vitro inhibitory efficacies of this compound are summarized in the table below:

Target ProteinIC50 (nmol/L)
MDM2140
HDAC1910
HDAC617.5

Comparative Analysis with Reference Inhibitors (e.g., SAHA, Nutlin)

This compound was developed as a dual inhibitor, combining features of established inhibitors like SAHA (Vorinostat) and Nutlin-3a. SAHA is a potent and selective histone deacetylase inhibitor known to induce apoptosis in various tumor cell lines google.com. Nutlin-3a is a potent p53-MDM2 binding inhibitor that activates p53 and acts as an antiproliferative agent, inducing apoptosis in cancer cells ub.eduhuggingface.co.

In preclinical studies, this compound exhibited superior tumor growth inhibition (TGI) compared to SAHA and Nutlin in an A549 xenograft model. At an oral administration dose of 100 mg/kg/day, this compound achieved a TGI of 65.4% nih.gov. In contrast, SAHA and Nutlin, at the same dosage, showed TGIs of 57.3% and 44.0%, respectively nih.gov.

The comparative tumor growth inhibition data is presented in the following table:

CompoundOral Dose (mg/kg/day)Tumor Growth Inhibition (TGI) in A549 Xenograft Model (%)
This compound10065.4
SAHA10057.3
Nutlin10044.0

Cellular Responses and Effects of this compound In Vitro

Impact on Cancer Cell Proliferation and Viability

While specific in vitro data detailing this compound's direct impact on cancer cell proliferation and viability were not explicitly found in the provided search results, its dual inhibitory activity against MDM2 and HDACs, coupled with its demonstrated in vivo tumor growth inhibition in the A549 xenograft model, strongly suggests an anti-proliferative and viability-reducing effect on cancer cells nih.govresearchgate.net. The compound's mechanism of action, targeting pathways critical for cell cycle regulation and apoptosis, further supports its potential to impact cancer cell growth and survival.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

This compound functions as a potent inhibitor of MDM2, with an IC50 value of 140 nmol/L. It also inhibits HDAC1 and HDAC6, demonstrating IC50 values of 910 nmol/L and 17.5 nmol/L, respectively wikipedia.orgciteab.comcenmed.com. The inhibition of MDM2 is crucial as MDM2 is a key negative regulator of the tumor suppressor protein p53. By inhibiting MDM2, this compound is expected to stabilize and activate p53, thereby restoring its tumor-suppressive functions ebiohippo.comidrblab.net.

Activated p53 plays a pivotal role in cellular responses to stress, including the induction of cell cycle arrest and apoptosis ebiohippo.comidrblab.net. Cell cycle arrest, which halts cell proliferation to allow for DNA repair or to prevent the replication of damaged cells, is primarily mediated by p53 through the transcriptional activation of p21 (CDKN1A) ebiohippo.comidrblab.netxenbase.org. P21, a cyclin-dependent kinase inhibitor (CDKI), subsequently inhibits the activity of cyclin-dependent kinases (CDKs), leading to arrest at various cell cycle checkpoints, notably the G1/S and G2/M phases ebiohippo.comidrblab.netxenbase.org.

Furthermore, p53 activation can trigger apoptosis, a programmed cell death mechanism essential for eliminating damaged or cancerous cells ebiohippo.comidrblab.net. This apoptotic pathway often involves the activation of pro-apoptotic proteins, particularly members of the Bcl-2 family such as BAX and BAK ebiohippo.comidrblab.net. The dual inhibition of MDM2 and HDACs by this compound suggests a synergistic mechanism for inducing these cellular responses. While MDM2 inhibition directly stabilizes p53, HDAC inhibition can lead to increased acetylation of histones and non-histone proteins, influencing chromatin structure and gene expression, which can further enhance p53 activity and pro-apoptotic pathways. This compound has been described as an inducer of cell cycle arrest and apoptosis tci-chemical-trading.com.

Modulation of Gene Expression Profiles by this compound

As a dual inhibitor of MDM2 and HDACs, this compound is anticipated to modulate various gene expression profiles within cancer cells. The inhibition of MDM2 leads to the activation of p53, which is a transcription factor that regulates the expression of numerous target genes involved in cell cycle control, apoptosis, DNA repair, and senescence ebiohippo.comidrblab.net. For instance, p21 (CDKN1A) is a well-known p53 target gene whose expression is induced upon p53 activation, leading to cell cycle arrest ebiohippo.comidrblab.netxenbase.org.

Similarly, HDAC inhibition results in increased acetylation of core histones, which generally leads to a more open chromatin structure and enhanced transcription of specific genes citeab.comcenmed.com. HDAC inhibitors are known to affect the expression of genes involved in cell proliferation, differentiation, and apoptosis. While the available literature confirms this compound's inhibitory activity against MDM2, HDAC1, and HDAC6, specific detailed research findings outlining the comprehensive gene expression profiles modulated by this compound (e.g., specific upregulated or downregulated genes beyond p21) were not explicitly detailed in the provided search results plos.orglabsolu.ca. However, its dual mechanism of action strongly implies a broad impact on the cellular transcriptome.

In Vivo Preclinical Efficacy in Animal Models

Preclinical studies in animal models are critical for evaluating the therapeutic potential of novel compounds. This compound has demonstrated promising in vivo efficacy, particularly in cancer xenograft models.

Tumor Growth Inhibition (TGI) in Xenograft Models (e.g., A549)

This compound has shown significant tumor growth inhibition (TGI) in relevant xenograft models. In the A549 xenograft model, a widely used human non-small cell lung cancer model, oral administration of this compound at a dose of 100 mg/kg/day resulted in a TGI of 65.4% wikipedia.orgciteab.comcenmed.com. This efficacy was notably superior to that of established compounds like SAHA and Nutlin, which exhibited TGIs of 57.3% and 44.0%, respectively, at the same dose wikipedia.orgciteab.comcenmed.com. These findings highlight this compound's potent antitumor activity in a relevant in vivo setting.

Table 1: Tumor Growth Inhibition (TGI) in A549 Xenograft Model

CompoundDose (mg/kg/day)Tumor Growth Inhibition (TGI)Reference
This compound10065.4% wikipedia.orgciteab.comcenmed.com
SAHA10057.3% wikipedia.orgciteab.comcenmed.com
Nutlin10044.0% wikipedia.orgciteab.comcenmed.com

Assessment of Compound Activity in Relevant Disease Models

Beyond its direct tumor growth inhibition, the assessment of this compound's activity in relevant disease models also encompasses its pharmacokinetic properties, which are crucial for understanding its systemic behavior. In Sprague-Dawley (SD) rats, this compound exhibited reasonable pharmacokinetic characteristics, including an oral bioavailability (F) of 18% and a half-life (t1/2) of 5.87 hours cenmed.com. These properties indicate that the compound is absorbed and maintained in the systemic circulation for a sufficient duration to exert its biological effects. While the A549 xenograft model represents a significant relevant disease model for cancer research, specific detailed assessments of this compound's activity in other distinct disease models were not extensively described in the available literature.

Molecular Mechanisms of Action and Target Interactions of Scq 14d

Downstream Molecular Pathway Modulation

Restoration of p53 Functionality

The tumor suppressor protein p53 is a critical guardian of genomic integrity, playing a pivotal role in cell cycle arrest, DNA repair, apoptosis, and senescence in response to cellular stress. tci-chemical-trading.comresearchgate.net In many cancers, wild-type p53's activity is often suppressed by its negative regulator, MDM2. MDM2 acts as an E3 ubiquitin ligase, promoting the ubiquitination and subsequent proteasomal degradation of p53, thereby keeping p53 levels low and inhibiting its transcriptional activity. nih.govtci-chemical-trading.commdpi.comnih.gov

SCQ-14d functions as a potent inhibitor of the p53-MDM2 interaction. wikipedia.orgciteab.comebiohippo.complos.org By binding to the MDM2 protein, this compound disrupts the interaction between MDM2 and p53, preventing MDM2-mediated degradation of p53. This inhibition leads to the accumulation and stabilization of p53, consequently activating p53-dependent cellular pathways. nih.govtci-chemical-trading.commdpi.comnih.gov

Detailed docking studies of this compound-2 (a specific enantiomer of this compound) have elucidated its binding mode within the MDM2 pocket. These studies indicate that three phenyl groups of this compound-2 are oriented into sub-pockets typically occupied by key p53 residues, namely Phe19, Trp23, and Leu26. Additionally, a 4-chlorophenyl group forms a π–π stacking interaction with His92 in the MDM2 binding site. This precise molecular interaction effectively mimics the binding of p53 to MDM2, thereby competitively inhibiting the p53-MDM2 protein-protein interaction and restoring p53's tumor suppressive functions. nih.govcenmed.com

Chromatin Remodeling and Gene Regulation

Beyond its impact on p53, this compound also acts as an inhibitor of Histone Deacetylases (HDACs), specifically demonstrating activity against HDAC1 and HDAC6. nih.govwikipedia.orgciteab.comcenmed.com HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure. This condensation restricts the accessibility of DNA to transcription factors and RNA polymerase, thereby repressing gene expression. xenbase.orgidrblab.netnih.govgenecards.orgnih.govunipi.it

By inhibiting HDACs, this compound promotes histone acetylation. This increase in histone acetylation leads to a more open, relaxed chromatin conformation, known as euchromatin. xenbase.orgidrblab.net The loosened chromatin structure facilitates the binding of transcriptional machinery, thereby reactivating the expression of genes that may have been silenced in cancer cells. xenbase.orgidrblab.net These genes often include those involved in cell cycle arrest, apoptosis, and differentiation, contributing to the compound's anti-tumor effects. xenbase.orgunipi.it

Docking studies for this compound-2's interaction with HDAC1 indicate that the compound binds primarily through its linker region, which projects into the hydrophobic cavity of HDAC1. A zinc-binding group (ZBG) within this compound-2 chelates with the Zn²⁺ ion in the active site of HDAC1, and two hydrogen bonds are formed with Tyr308 and His145. Furthermore, the 4-chlorophenyl group in the cap region of this compound-2 forms π–π stacking interactions with Arg275 of HDAC1. nih.govcenmed.com These interactions underpin its ability to modulate chromatin structure and gene regulation.

Interplay between MDM2 and HDAC Inhibition Pathways

The design of this compound as a dual MDM2/HDAC inhibitor is predicated on the observed synergistic effects between these two pathways. nih.govcenmed.com MDM2 inhibition restores p53 activity, which can induce cell cycle arrest or apoptosis. mdpi.com However, in some contexts, p53 activation alone may primarily lead to cell cycle arrest rather than cell death, or high doses of MDM2 inhibitors might lead to dose-limiting toxicities. frontiersin.org

Concurrently, HDAC inhibition can induce cell cycle arrest, differentiation, and apoptosis by reactivating silenced tumor suppressor genes and modulating various signaling pathways. unipi.itresearchgate.netresearchgate.net The combination of MDM2 and HDAC inhibition, as seen with this compound, offers a more comprehensive approach to cancer therapy. This dual mechanism can enhance the pro-apoptotic effects beyond what either inhibition alone might achieve, potentially overcoming resistance mechanisms or augmenting therapeutic efficacy. nih.govcenmed.comfrontiersin.org The synergistic targeting of these two crucial pathways by this compound represents a sophisticated strategy to restore cellular control mechanisms that are frequently dysregulated in cancer.

Data Tables

Table 1: Inhibitory Concentrations (IC₅₀) of this compound against Target Proteins

Target ProteinIC₅₀ (nmol/L)
MDM2140
HDAC1910
HDAC617.5

Structure Activity Relationships Sar of Scq 14d and Its Analogues

Identification of Key Structural Features for MDM2 Inhibition

The MDM2 inhibitory activity of SCQ-14d is primarily attributed to specific structural features that enable its effective binding within the MDM2 pocket. Docking studies have provided detailed insights into these interactions, particularly concerning the 4R,5S-enantiomer, this compound-2. cenmed.com

Influence of Specific Substituents on MDM2 Binding Affinity

The MDM2 binding pocket is known to accommodate key residues of the p53 protein, specifically Phe19, Trp23, and Leu26. In the case of this compound-2, its three phenyl groups are strategically oriented into the sub-pockets typically occupied by these p53 residues, mimicking the natural interaction. cenmed.com Furthermore, a crucial interaction for MDM2 binding affinity is the π–π stacking interaction formed by the 4-chlorophenyl group of this compound-2 with His92 within the MDM2 binding site. cenmed.com This suggests that the presence and positioning of these aromatic substituents are vital for potent MDM2 inhibition.

Role of Enantiomeric Forms (e.g., 4R,5S-enantiomer this compound-2) in MDM2 Interaction

The enantiomeric form plays a significant role in the compound's interaction with MDM2. Specifically, the 4R,5S-enantiomer, this compound-2, has been shown through docking studies to fit effectively into the MDM2 binding pocket. cenmed.com Its precise stereochemistry allows for optimal positioning of its phenyl groups into the p53-binding sub-pockets and facilitates the critical π–π stacking interaction with His92, thereby contributing to its MDM2 inhibitory potency. cenmed.com

Identification of Key Structural Features for HDAC Inhibition

The HDAC inhibitory profile of this compound is defined by structural elements that interact with the active site of HDAC enzymes, particularly HDAC1. These interactions are crucial for its observed inhibitory activity and isoform selectivity.

Importance of the Zinc Binding Group (ZBG)

A fundamental feature for HDAC inhibition is the presence of a zinc-binding group (ZBG). In this compound-2, the ZBG plays a critical role in its interaction with HDAC1. This group effectively chelates with the Zn2+ ion located in the active site of HDAC1. cenmed.com Beyond chelation, the ZBG also forms two key hydrogen bonds with Tyr308 and His145 residues within the HDAC1 active site, further stabilizing the binding and contributing to its inhibitory effect. cenmed.com The introduction of a ZBG, inspired by known HDAC inhibitors like SAHA, was a core design principle for this compound. cenmed.com

Effect of Linker and Cap Regions on HDAC Isoform Selectivity

The linker and cap regions of this compound-2 are integral to its interaction with HDACs and contribute to its isoform selectivity. The linker region of this compound-2 is observed to project into the hydrophobic cavity of HDAC1, indicating its importance in establishing a stable binding pose. cenmed.com Furthermore, the 4-chlorophenyl group, located in the cap region of the molecule, forms π–π stacking interactions with Arg275 in HDAC1. cenmed.com The distinct IC50 values observed for this compound against HDAC1 (910 nmol/L) and HDAC6 (17.5 nmol/L) highlight its differential selectivity across HDAC isoforms, suggesting that the precise architecture of the linker and cap regions influences these selective interactions. wikipedia.orgciteab.comcenmed.com

Optimization Strategies for Dual MDM2/HDAC Inhibition

The development of this compound as a dual MDM2/HDAC inhibitor was based on a strategic design approach aimed at combining the pharmacophores of existing inhibitors. The primary optimization strategy involved introducing the zinc-binding group (ZBG) of the HDAC inhibitor SAHA to the N3 substitution of Nutlin-3a. cenmed.com This N3 substitution site in Nutlin-3a is known to be exposed to the solvent region, making it an ideal point for modification without significantly disrupting the MDM2-binding core. cenmed.com By connecting these two pharmacophores via suitable linkers, researchers aimed to achieve synergistic inhibitory effects against both MDM2 and HDACs within a single chemical entity. cenmed.com This rational design principle allowed for the creation of a compound capable of simultaneously modulating two critical pathways in cancer.

Inhibitory Activity of this compound

TargetIC50 Value (nmol/L)
MDM2140
HDAC1910
HDAC617.5

Advanced Methodologies and Future Research Directions for Scq 14d

Integration of SCQ-14d in Combination Therapies Research

The inherent dual-targeting nature of this compound, inhibiting both MDM2 and HDACs, provides a strong foundation for its integration into combination therapy regimens. This approach aims to achieve synergistic effects, enhance efficacy, and potentially overcome intrinsic or acquired drug resistance. Future research will focus on identifying optimal co-treatment partners. Given its mechanism, this compound could be combined with:

Chemotherapeutic Agents: To sensitize cancer cells to conventional chemotherapy by modulating cell cycle and apoptotic pathways.

Immunotherapies: By potentially enhancing immune responses through HDAC inhibition, which can influence immune cell function and tumor microenvironment, this compound could synergize with checkpoint inhibitors or other immunomodulatory agents.

Other Targeted Therapies: Combining this compound with inhibitors targeting parallel or downstream pathways could lead to more profound and sustained anti-tumor effects. For instance, combining with inhibitors of proliferation pathways or angiogenesis could be explored.

Radiation Therapy: this compound's influence on DNA repair mechanisms via p53-MDM2 modulation and chromatin remodeling via HDAC inhibition could sensitize tumors to radiation.

Investigation of Resistance Mechanisms to this compound

Understanding and mitigating resistance mechanisms are critical for the long-term clinical utility of any therapeutic agent. Despite its promising initial efficacy, cancer cells can develop resistance to targeted therapies through various mechanisms. docwirenews.com For this compound, potential resistance mechanisms could include:

MDM2-related resistance: Mutations in p53 that prevent MDM2 binding, overexpression of MDM2, or activation of alternative survival pathways that bypass p53.

HDAC-related resistance: Alterations in HDAC expression or activity, compensatory activation of other HDAC isoforms, or activation of alternative transcriptional programs.

Drug efflux: Upregulation of efflux pumps that actively transport this compound out of cancer cells.

Target modification: Post-translational modifications of MDM2 or HDACs that reduce this compound binding affinity.

Signaling pathway bypass: Activation of parallel or downstream signaling pathways that circumvent the inhibitory effects of this compound.

Future investigations will employ genomic, transcriptomic, and proteomic profiling of this compound-resistant cell lines and patient samples to identify key genetic alterations or adaptive responses. These studies will utilize CRISPR-Cas9 screening, RNA interference, and chemical biology approaches to functionally validate identified resistance drivers. Such insights will inform the development of next-generation this compound analogues or rational combination strategies to circumvent resistance.

Further Elucidation of Cellular and Molecular Pathways Modulated by this compound

This compound is known to inhibit MDM2 and HDACs, leading to tumor growth inhibition. glixxlabs.comnih.gov Specifically, it has demonstrated IC50 values of 140 nmol/L against MDM2, 910 nmol/L against HDAC1, and 17.5 nmol/L against HDAC6. glixxlabs.comnih.gov Docking studies have provided insights into its binding modes with MDM2 and HDAC1, showing interactions with key residues in their respective binding pockets. nih.govresearchgate.net

To fully understand the breadth of this compound's biological impact, further in-depth elucidation of its cellular and molecular pathways is essential. This will involve:

Multi-omics Profiling: Comprehensive analyses using transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics to map global changes in gene expression, protein abundance, and metabolic profiles upon this compound treatment. This can reveal unforeseen pathways or off-target effects.

Epigenetic Landscape Mapping: Detailed studies of chromatin accessibility (ATAC-seq) and histone modifications (ChIP-seq) to understand how HDAC inhibition by this compound alters the epigenetic landscape and gene regulation.

Protein-Protein Interaction Studies: Utilizing techniques like co-immunoprecipitation and proximity ligation assays to identify novel protein interaction partners of MDM2 and HDACs that are modulated by this compound.

Live-Cell Imaging and Single-Cell Analysis: To observe dynamic cellular responses, such as cell cycle progression, apoptosis induction, and changes in cellular morphology, at a single-cell resolution.

Identification of Biomarkers: Discovering predictive biomarkers of response or resistance to this compound, which can guide patient stratification in future clinical trials.

Exploration of this compound in Other Disease Models Beyond Cancer

While this compound has shown promise in cancer, the broad roles of MDM2 and HDACs in various biological processes suggest its potential applicability in other disease models. glixxlabs.comnih.gov

Neurological Disorders: HDAC inhibitors have been investigated for neurodegenerative diseases like Alzheimer's and Parkinson's, as they can influence gene expression critical for neuronal survival and function. mdpi.comresearchgate.net Given this compound's HDAC inhibitory activity, its role in these conditions warrants exploration.

Inflammatory and Autoimmune Diseases: HDACs play a role in regulating inflammatory responses. This compound could be investigated for its immunomodulatory effects in models of chronic inflammation or autoimmune disorders.

Infectious Diseases: Some HDACs are involved in the life cycles of pathogens, and MDM2 can influence immune responses to infection. This opens avenues for exploring this compound as an adjunct therapy in certain infectious diseases.

Fibrotic Disorders: Both MDM2 and HDACs are implicated in fibrosis. This compound could be tested in models of organ fibrosis (e.g., lung, kidney, liver fibrosis).

Research in these areas would involve preclinical studies in relevant animal models and in vitro assays to assess efficacy and mechanism of action in non-cancerous disease contexts.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development by enhancing efficiency and accuracy across various stages. researchgate.netnih.govresearchgate.netmdpi.comfda.gov Their application in this compound research can significantly accelerate its development.

Predictive modeling leverages historical data to forecast future outcomes and is an essential component of predictive analytics. sas.comprojectpro.ioactian.com For this compound, AI/ML-driven predictive models can be used to:

Predict Efficacy: Develop quantitative structure-activity relationship (QSAR) models to predict this compound's activity (e.g., IC50 values) against a wider range of MDM2 and HDAC isoforms, as well as its efficacy in different cancer cell lines or even patient populations based on their molecular profiles. These models can utilize machine learning algorithms such as random forests, support vector machines (SVMs), and neural networks. nih.gov

Forecast Pharmacokinetic and Pharmacodynamic Properties: Predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as drug-target engagement and downstream biological effects, based on molecular structure.

Identify Off-Target Effects: Predict potential off-target interactions that could lead to adverse effects, allowing for early optimization and risk mitigation.

Predict Resistance Development: Model the likelihood of resistance developing based on genetic or epigenetic markers in cancer cells, informing treatment strategies.

These models would be trained on existing experimental data for this compound and similar compounds, as well as large public databases of chemical structures and biological activities.

De novo drug design aims to generate novel molecular structures with desired biological properties from scratch. biorxiv.orgnih.govnih.govarxiv.org AI and ML, particularly generative models like generative adversarial networks (GANs) and variational autoencoders (VAEs), are revolutionizing this field. arxiv.org For this compound, de novo design can be applied to:

Optimize Potency and Selectivity: Design analogues with improved inhibitory potency against MDM2 and specific HDAC isoforms (e.g., HDAC6 for enhanced anti-tumor activity) while minimizing off-target effects.

Enhance Pharmacokinetic Profiles: Generate compounds with improved solubility, bioavailability, and metabolic stability.

Overcome Resistance: Design new analogues that can circumvent identified resistance mechanisms by targeting alternative binding sites or pathways, or by having a different interaction profile with efflux pumps.

Explore Novel Chemical Space: Discover entirely new chemical scaffolds that retain or improve upon this compound's dual-targeting activity, potentially leading to more effective and safer therapeutic agents.

This involves training AI models on large datasets of known active and inactive compounds, along with their structural and biological properties, to learn the underlying chemical rules and generate novel molecules with predicted desired characteristics.

Conclusion and Broader Academic Impact of Scq 14d Research

Summary of SCQ-14d's Contributions to MDM2/HDAC Inhibitor Research

This compound represents a notable advancement in the development of dual-acting inhibitors, specifically designed to target MDM2 and HDACs. The design of this compound was inspired by the synergistic effects observed between MDM2 and HDACs, integrating a zinc binding group (ZBG) from the HDAC inhibitor SAHA into the Nutlin-3a scaffold via suitable linkers nih.govciteab.com.

Preclinical studies have demonstrated this compound's potent inhibitory activities against its target proteins. The compound exhibited IC50 values of 140 nM against MDM2, 910 nM against HDAC1, and 17.5 nM against HDAC6, showcasing its dual inhibitory profile with particular potency against HDAC6 nih.govciteab.com.

Table 1: In Vitro Inhibitory Activities (IC50) of this compound

TargetIC50 (nM)
MDM2140
HDAC1910
HDAC617.5

Docking studies provided insights into the binding mechanisms of this compound-2 (the 4R,5S-enantiomer). It was observed to fit effectively into the MDM2 binding pocket, with its three phenyl groups orienting into sub-pockets typically occupied by Phe19, Trp23, and Leu26 of P53. Additionally, a 4-chlorophenyl group formed a π–π stacking interaction with His92 within the MDM2 binding site nih.govciteab.com. For HDAC1, this compound-2 bound primarily through its linker, which projected into the hydrophobic cavity, and its ZBG, which chelated with Zn2+ and formed two hydrogen bonds with Tyr308 and His145. Further π–π stacking interactions were noted between the 4-chlorophenyl group in the cap and Arg275 in HDAC1 nih.govciteab.com.

Beyond in vitro efficacy, this compound also demonstrated promising in vivo activity. Oral administration of this compound at 100 mg/kg/day resulted in a tumor growth inhibition (TGI) of 65.4% in an A549 xenograft model. This TGI was notably higher than that achieved by SAHA (57.3%) and Nutlin (44.0%) at the same dose, highlighting its superior therapeutic potential in this model nih.gov. Furthermore, this compound exhibited reasonable pharmacokinetic (PK) properties in Sprague–Dawley (SD) rats, with an oral bioavailability (F) of 18% and a half-life (t1/2) of 5.87 hours nih.gov.

Table 2: In Vivo Tumor Growth Inhibition (TGI) in A549 Xenograft Model

CompoundDose (mg/kg/day)TGI (%)
This compound10065.4
SAHA10057.3
Nutlin10044.0

Academic Implications for Drug Discovery and Development

The research on this compound carries significant academic implications for drug discovery and development, particularly in oncology. The successful design and validation of this compound as a dual MDM2/HDAC inhibitor underscore the potential of multi-target approaches in overcoming therapeutic resistance and enhancing efficacy in cancer treatment. The synergistic effects observed between MDM2 and HDAC inhibition provide a strong rationale for developing compounds that simultaneously modulate these pathways nih.gov.

This compound's superior in vivo efficacy compared to single-target inhibitors like SAHA and Nutlin suggests that combination or dual-target strategies can lead to more robust anti-tumor responses nih.gov. This finding encourages further exploration of chemical scaffolds capable of engaging multiple oncogenic targets, potentially leading to the discovery of novel drug candidates with improved therapeutic indices. The detailed structural insights from docking studies also offer a valuable framework for structure-based drug design, enabling rational optimization of future dual inhibitors nih.govciteab.com.

Future Perspectives for this compound Research in Chemical Biology

Future research involving this compound in chemical biology could focus on several key areas. Further optimization of its pharmacokinetic and pharmacodynamic profiles could enhance its therapeutic window and reduce potential off-target effects. This might involve medicinal chemistry efforts to improve bioavailability, metabolic stability, and tissue distribution.

Exploring the efficacy of this compound in a broader range of cancer types, especially those known to exhibit MDM2 overexpression or HDAC dysregulation, would be crucial. Investigating its potential in combination therapies with existing standard-of-care treatments could also reveal synergistic effects and inform new clinical strategies.

From a chemical biology perspective, deeper mechanistic studies are warranted to fully elucidate the cellular consequences of dual MDM2/HDAC inhibition by this compound. This could include investigations into its impact on cell cycle progression, apoptosis, autophagy, and the tumor microenvironment. Understanding the precise molecular changes induced by this compound could uncover novel biomarkers for patient stratification and response prediction. Furthermore, the principles derived from this compound's design and activity could guide the development of next-generation dual or multi-target inhibitors, leveraging advanced computational and synthetic methodologies to create even more potent and selective therapeutic agents.

Q & A

Q. How can this compound research address unexplored applications (e.g., neuroprotection, catalysis)?

  • Methodological Answer : Conduct systematic literature reviews to identify gaps. Use high-throughput screening for novel applications and collaborate with industrial partners for translational studies. Prioritize research questions that align with funding agency priorities (e.g., NIH, NSF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SCQ-14d
Reactant of Route 2
SCQ-14d

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.